molecular formula C22H26Cl2N2O3S B297626 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide

2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide

Cat. No. B297626
M. Wt: 469.4 g/mol
InChI Key: MXVMZAUZVCOTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{Benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide, also known as BDCCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCCA belongs to the class of sulfonamide compounds and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide is not fully understood. However, it has been proposed that 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has also been found to reduce inflammation and pain in animal models of inflammation and pain. In addition, 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide in lab experiments is its wide range of potential therapeutic applications. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide. One of the future directions is to investigate the potential use of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide in the treatment of neuropathic pain and multiple sclerosis. Another future direction is to explore the mechanism of action of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide in more detail, to better understand how it exerts its effects. Additionally, future research could focus on improving the solubility and bioavailability of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide, to enhance its efficacy as a therapeutic agent.
In conclusion, 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-cycloheptylacetamide in the presence of a base, followed by the addition of benzylamine. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been found to exhibit antitumor, anti-inflammatory, and analgesic properties, and has been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and Alzheimer's disease. While 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has several advantages as a therapeutic agent, its low solubility in water may limit its efficacy. Future research could focus on improving the solubility and bioavailability of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide, as well as exploring its potential therapeutic applications in more detail.

Synthesis Methods

The synthesis of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N-cycloheptylacetamide in the presence of a base, followed by the addition of benzylamine. The resulting product is purified using column chromatography. The yield of 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide is reported to be around 70%.

Scientific Research Applications

2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide has also been investigated for its potential use in the treatment of neuropathic pain, multiple sclerosis, and Alzheimer's disease.

properties

Product Name

2-{benzyl[(2,5-dichlorophenyl)sulfonyl]amino}-N-cycloheptylacetamide

Molecular Formula

C22H26Cl2N2O3S

Molecular Weight

469.4 g/mol

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26Cl2N2O3S/c23-18-12-13-20(24)21(14-18)30(28,29)26(15-17-8-4-3-5-9-17)16-22(27)25-19-10-6-1-2-7-11-19/h3-5,8-9,12-14,19H,1-2,6-7,10-11,15-16H2,(H,25,27)

InChI Key

MXVMZAUZVCOTBY-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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